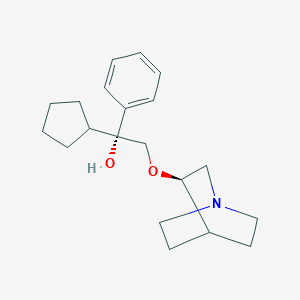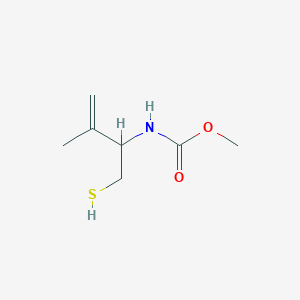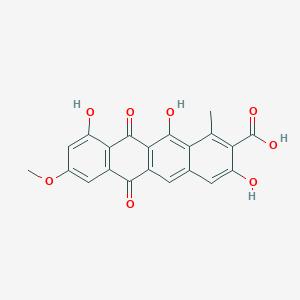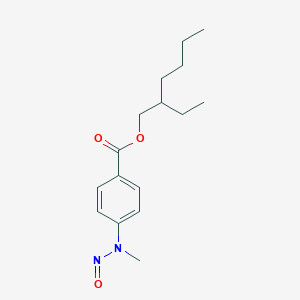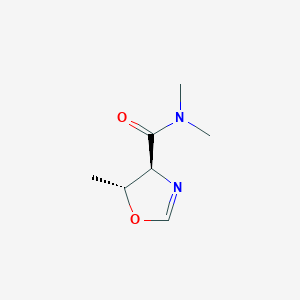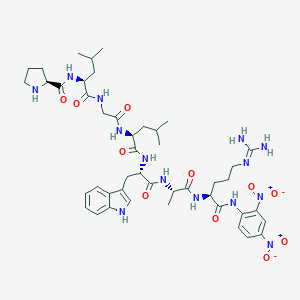
2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide is a complex peptide compound. Studies on similar dinitrophenyl peptides provide insights into their synthesis, structure, and properties.
Synthesis Analysis
- The synthesis of dinitrophenyl peptides involves condensation reactions and the use of protecting groups for amino acids. In a study by Boissonnas et al. (1958), the synthesis of a similar peptide involved the condensation of trityl-glycyl-ϵ-CBO-L-lysine with L-prolyl-L-valine methyl ester, followed by amidification and trityl group splitting, demonstrating a complex multi-step synthesis process (Boissonnas et al., 1958).
Molecular Structure Analysis
- Investigations into the molecular structure of similar peptides, such as those by Higashijima et al. (1983), involved nuclear magnetic resonance and circular dichroism spectroscopies. These studies reveal details about the peptide's conformation and intramolecular interactions (Higashijima et al., 1983).
Chemical Reactions and Properties
- Peptides like this compound may undergo various chemical reactions, including deamidation, isomerization, and racemization as explored by Geiger and Clarke (1987). These reactions can significantly alter the peptide's structure and function (Geiger & Clarke, 1987).
Physical Properties Analysis
- The physical properties of dinitrophenyl peptides can be characterized by spectroscopic techniques. Loudfoot and Chan (1967) studied the absorbancy and infrared absorption spectra of similar peptides, providing insights into their photophysical properties (Loudfoot & Chan, 1967).
Chemical Properties Analysis
- The chemical properties of these peptides, such as their reactivity and stability, can be influenced by their amino acid composition and sequence. For instance, the presence of dinitrophenyl groups can affect the peptides' reactivity towards other compounds, as shown in studies on nitrophenyl derivatives of amino acids by Camiolo et al. (2003) (Camiolo et al., 2003).
Scientific Research Applications
Synthetic Substrates for Collagenase
Research has explored the use of 2,4-dinitrophenyl derivatives of peptides as synthetic substrates for vertebrate collagenase. These compounds have been applied in assays to measure collagenase activity, particularly in the context of rheumatoid arthritis, demonstrating their utility in understanding and diagnosing inflammatory diseases (Masui et al., 1977).
Peptide Characterization and Separation Techniques
Studies have investigated the preparation and properties of dinitrophenyl peptides, focusing on their electrophoretic and thin-layer chromatography separation. This research highlights the peptides' utility in biochemical analysis, offering insights into their structural and chemical properties (Loudfoot & Chan, 1967).
Plant Growth Studies
Dipeptides and amino acids have been examined as nitrogen sources for plant growth, specifically in the callus of Atropa belladonna. This research provides insight into the nutritional requirements and metabolic pathways of plants, contributing to agricultural and botanical science (Salonen & Simola, 1977).
Mass Spectrometrical Analysis of Peptides
The structure of unknown peptides has been elucidated through mass spectrometrical analysis of their dinitrophenyl derivatives. This approach is valuable in peptide research, offering a method for determining amino acid sequences in complex biological samples (Penders et al., 2010).
Complexation Behavior with Cucurbit[6]uril
Research on the binding properties of cucurbit[6]uril with various peptides, including dinitrophenyl derivatives, has shed light on peptide interactions in acidic aqueous solutions. Such studies contribute to the understanding of molecular recognition processes, which are crucial for drug design and biomolecular engineering (Buschmann et al., 2005).
Mechanism of Action
Target of Action
The primary targets of 2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide are matrix metalloproteinases (MMPs) . These enzymes play a crucial role in the degradation of extracellular matrix proteins, which is essential for tissue remodeling and cell migration .
Mode of Action
This compound acts as a substrate for MMPs , particularly interstitial/vertebrate collagenase (MMP-1), stromelysin (MMP-3), gelatinases (MMP-2 and MMP-9), and punctuated metalloproteinase (MMP-7) . The interaction between the compound and its targets leads to the cleavage of the peptide bond, which can be monitored using fluorescence resonance energy transfer (FRET) techniques .
Biochemical Pathways
The action of this compound primarily affects the MMP pathway . The cleavage of the peptide substrate by MMPs leads to the activation of these enzymes, which in turn degrade extracellular matrix proteins. This process influences various downstream effects, including tissue remodeling, cell migration, and the progression of diseases such as cancer and arthritis .
Result of Action
The cleavage of this compound by MMPs results in the activation of these enzymes . This activation leads to the degradation of extracellular matrix proteins, influencing cellular behaviors such as migration and proliferation, and contributing to tissue remodeling .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the activity of MMPs and, consequently, the efficacy of the compound. Additionally, the presence of other proteins or compounds may either inhibit or enhance the activity of MMPs, thereby influencing the compound’s action .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for compound '2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide' involves solid-phase peptide synthesis (SPPS) method using Fmoc chemistry.", "Starting Materials": [ "Fmoc-Pro-OH", "Fmoc-Leu-OH", "Fmoc-Trp-OH", "Fmoc-Ala-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Gly-OH", "2,4-Dinitrophenol", "HBTU", "N,N-Diisopropylethylamine (DIPEA)", "N-Methylpyrrolidone (NMP)", "Piperidine" ], "Reaction": [ "Step 1: Fmoc-Pro-OH is coupled with Fmoc-Leu-OH using HBTU/DIPEA/NMP to obtain Fmoc-Pro-Leu-OH.", "Step 2: Fmoc-Pro-Leu-OH is coupled with Fmoc-Trp-OH using HBTU/DIPEA/NMP to obtain Fmoc-Pro-Leu-Trp-OH.", "Step 3: Fmoc-Pro-Leu-Trp-OH is coupled with Fmoc-Ala-OH using HBTU/DIPEA/NMP to obtain Fmoc-Pro-Leu-Trp-Ala-OH.", "Step 4: Fmoc-Pro-Leu-Trp-Ala-OH is coupled with Fmoc-Arg(Pbf)-OH using HBTU/DIPEA/NMP to obtain Fmoc-Pro-Leu-Trp-Ala-Arg(Pbf)-OH.", "Step 5: Fmoc-Pro-Leu-Trp-Ala-Arg(Pbf)-OH is coupled with Fmoc-Gly-OH using HBTU/DIPEA/NMP to obtain Fmoc-Pro-Leu-Trp-Ala-Arg(Pbf)-Gly-OH.", "Step 6: 2,4-Dinitrophenol is coupled with the N-terminus of Fmoc-Pro-Leu-Trp-Ala-Arg(Pbf)-Gly-OH using HBTU/DIPEA/NMP to obtain 2,4-Dinitrophenyl-Fmoc-Pro-Leu-Trp-Ala-Arg(Pbf)-Gly-OH.", "Step 7: The peptide is cleaved from the resin and deprotected using piperidine to obtain 2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide." ] } | |
CAS RN |
121282-17-5 |
Molecular Formula |
C45H64N14O11 |
Molecular Weight |
977.1 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(2,4-dinitroanilino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C45H64N14O11/c1-24(2)18-34(56-41(63)32-12-8-16-48-32)40(62)51-23-38(60)53-35(19-25(3)4)44(66)57-36(20-27-22-50-30-11-7-6-10-29(27)30)43(65)52-26(5)39(61)55-33(13-9-17-49-45(46)47)42(64)54-31-15-14-28(58(67)68)21-37(31)59(69)70/h6-7,10-11,14-15,21-22,24-26,32-36,48,50H,8-9,12-13,16-20,23H2,1-5H3,(H,51,62)(H,52,65)(H,53,60)(H,54,64)(H,55,61)(H,56,63)(H,57,66)(H4,46,47,49)/t26-,32-,33-,34-,35-,36-/m0/s1 |
InChI Key |
HLOQKQUWJHEVPU-LVBQAGNWSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCCN4 |
SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])NC(=O)CNC(=O)C(CC(C)C)NC(=O)C4CCCN4 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])NC(=O)CNC(=O)C(CC(C)C)NC(=O)C4CCCN4 |
Other CAS RN |
121282-17-5 |
sequence |
PLGLWAR |
synonyms |
2,4-dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide Dnp-Pro-Leu-Gly-Leu-Trp-Ala-Arg-NH2 DPLGLTAA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid](/img/structure/B37622.png)
![[2-(Ethenyloxy)phenyl]methanol](/img/structure/B37623.png)

![3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B37627.png)
